molecular formula C21H27N3O B385398 N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide CAS No. 708239-93-4

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide

Cat. No.: B385398
CAS No.: 708239-93-4
M. Wt: 337.5g/mol
InChI Key: YIOOSVKFCXHRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10210~2,11~0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide is a complex organic compound with a unique tetracyclic structure It is characterized by its multiple aromatic rings and nitrogen atoms, which contribute to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Tetracyclic Core: This step involves the cyclization of intermediate compounds to form the tetracyclic core structure. This can be achieved through various cyclization reactions, such as Diels-Alder reactions or intramolecular cyclizations.

    Introduction of Functional Groups: The introduction of the ethyl group and other substituents is carried out through alkylation or acylation reactions. Common reagents used in these steps include alkyl halides and acyl chlorides.

    Final Assembly: The final step involves the coupling of the tetracyclic core with the carboxamide group. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or aromatic rings. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. This can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, R-NH2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce reduced aromatic rings or aliphatic compounds.

Scientific Research Applications

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2(11),3,5,7,9-pentaene-1-carboxamide can be compared with other similar compounds, such as:

    Phenazines: These compounds share a similar tetracyclic structure and exhibit similar chemical properties. the presence of different substituents can lead to variations in their reactivity and biological activity.

    Quinones: Quinones are another class of compounds with similar oxidation-reduction properties. They are often used in similar applications, such as in the development of bioactive molecules.

    Aromatic Amines: These compounds contain aromatic rings and nitrogen atoms, similar to this compound. They are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and its tetracyclic structure, which confer distinct chemical and biological properties.

Properties

CAS No.

708239-93-4

Molecular Formula

C21H27N3O

Molecular Weight

337.5g/mol

IUPAC Name

N-ethyl-6,7,12,15,15-pentamethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaene-1-carboxamide

InChI

InChI=1S/C21H27N3O/c1-7-22-18(25)21-9-8-20(6,19(21,4)5)16-17(21)24-15-11-13(3)12(2)10-14(15)23-16/h10-11H,7-9H2,1-6H3,(H,22,25)

InChI Key

YIOOSVKFCXHRLV-UHFFFAOYSA-N

SMILES

CCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C

Canonical SMILES

CCNC(=O)C12CCC(C1(C)C)(C3=NC4=C(C=C(C(=C4)C)C)N=C23)C

solubility

47.4 [ug/mL]

Origin of Product

United States

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